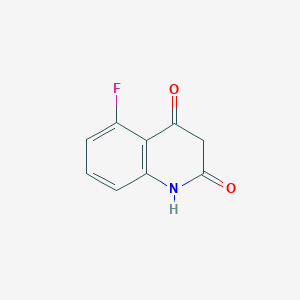

5-Fluoroquinoline-2,4(1H,3H)-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6FNO2 |

|---|---|

Molecular Weight |

179.15 g/mol |

IUPAC Name |

5-fluoro-1H-quinoline-2,4-dione |

InChI |

InChI=1S/C9H6FNO2/c10-5-2-1-3-6-9(5)7(12)4-8(13)11-6/h1-3H,4H2,(H,11,13) |

InChI Key |

IUOZQHRRHANBHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C2=C(C=CC=C2F)NC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoroquinoline 2,4 1h,3h Dione and Its Derivatives

Classical and Contemporary Synthetic Routes to the Quinoline (B57606)/Quinazoline-2,4(1H,3H)-dione Core

The construction of the fundamental quinoline/quinazoline-2,4(1H,3H)-dione structure can be achieved through various classical and modern synthetic methods, primarily involving cyclization and annulation reactions.

Cyclization Reactions and Precursor Utilization

Cyclization reactions are a cornerstone in the synthesis of the dione (B5365651) core, utilizing a range of precursor molecules.

One-pot synthesis from 2-aminobenzamides using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) has been developed as an efficient method. acs.org This approach simplifies the procedure and broadens the substrate scope for producing quinazoline-2,4-diones. acs.org

Another key method is the Gould-Jacobs reaction, which involves the thermal cyclization of anilines with diethyl ethoxymethylenemalonate to form the quinolin-4-one backbone. mdpi.com This is followed by hydrolysis and decarboxylation to yield the desired dione. mdpi.com The Conrad-Limpach method offers an alternative pathway using anilines and β-ketoesters. mdpi.com

The Camps cyclization is a base-catalyzed intramolecular reaction of N-(2-acylaryl)amides. mdpi.com The choice of base can influence the regioselectivity of the reaction, leading to either quinolin-4-ones or quinolin-2-ones. mdpi.com A modification of this method developed by Buchwald's group allows for the rapid, two-step synthesis of 2-aryl- and 2-vinylquinolin-4-ones with high yields. mdpi.com

Dieckmann condensation provides another route through the intramolecular cyclization of diesters, formed from methyl anthranilate and methyl acrylate, to yield a dihydroquinolinone intermediate that is subsequently oxidized. mdpi.com

A newer approach involves a methyl triflate (TfOMe)-promoted intramolecular Houben-Hoesch reaction of α,α-dialkyl substituted cyanoacetanilides, which offers broad substrate scope and mild reaction conditions. researchgate.net

| Precursor | Reagents/Conditions | Product | Reference |

| 2-Aminobenzamides | (Boc)2O, DMAP | Quinazoline-2,4-diones | acs.org |

| Anilines | Diethylethoxymethylenemalonate, heat | Quinolin-4-one backbone | mdpi.com |

| N-(2-acylaryl)amides | Base (e.g., NaOH) | Quinolin-4-ones or Quinolin-2-ones | mdpi.com |

| Methyl anthranilate, Methyl acrylate | Sodium hydride, then chloranil | Dihydroquinolinone, then Quinolin-4-one | mdpi.com |

| α,α-Dialkyl substituted cyanoacetanilides | Methyl triflate (TfOMe) | Quinoline-2,4-diones | researchgate.net |

Annulation Strategies

Annulation strategies provide powerful methods for constructing the quinoline and quinazoline (B50416) ring systems. A notable example is the N-heterocyclic carbene (NHC)-catalyzed formal [4+2] benzannulation of enals with substituted pyrimidine-2,4-diones. acs.org This oxidative transformation proceeds through a vinylogous Michael/aldol/β-lactonization/decarboxylation/oxidation sequence to afford functionalized quinazoline-2,4-diones. acs.org

Another annulation approach involves the reaction of substituted anthranilic esters with N-pyridyl ureas. nih.govresearchgate.net This method consists of the formation of N-aryl-N'-pyridyl ureas followed by their cyclocondensation to yield the corresponding fused heterocycles with moderate to good yields. nih.govresearchgate.net This process is advantageous as it does not require a metal catalyst. nih.govresearchgate.net

Palladium-catalyzed carbonylation reactions of 2-iodoaniline (B362364) and terminal acetylenes under carbon monoxide pressure also serve as a route to quinolin-4-ones. mdpi.com

Introduction and Functionalization of the Fluoro-Substituent on the Dione Scaffold

The incorporation of a fluorine atom onto the quinoline/quinazoline-2,4(1H,3H)-dione scaffold is a critical step in the synthesis of many potent bioactive molecules.

Strategies for Site-Specific Fluorine Incorporation

The introduction of a fluorine atom, particularly at the C6 position of the quinoline ring, has been shown to significantly increase antimicrobial activity by enhancing penetration into bacterial cells. nih.gov While direct fluorination of the pre-formed dione scaffold can be challenging, a common strategy is to start with a fluorine-substituted precursor, such as a fluoro-aniline. For example, 3-chloro-4-fluoroaniline (B193440) can be used as a starting material in a multi-step synthesis to produce fluoroquinolone derivatives. orientjchem.org

The development of methods for site-selective fluorination is an active area of research. biorxiv.org This allows for the precise placement of fluorine atoms to optimize the biological activity of the resulting compounds. biorxiv.org

Post-Synthetic Derivatization of the Quinoline/Quinazoline-2,4(1H,3H)-dione Skeleton

The quinoline/quinazoline-2,4(1H,3H)-dione core is a versatile scaffold that allows for a wide range of post-synthetic modifications to generate diverse libraries of compounds.

N-alkylation at the 1- and 3-positions of the quinazoline-2,4(1H,3H)-dione scaffold is a common derivatization strategy. nih.gov For instance, reaction with ethyl chloroacetate (B1199739) can introduce an ester functionality, which can be further converted to an acetohydrazide. nih.gov

The synthesis of 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones has been achieved through the annulation of anthranilic esters with N-pyridyl ureas, allowing for the introduction of various substituents on the pyridine (B92270) ring. nih.gov

Electrophilic cyclization of N-(2-alkynyl)anilines using reagents like ICl, I2, Br2, and PhSeBr allows for the synthesis of 3-halogenated quinolines, providing a handle for further functionalization. nih.gov

Derivatization can also be achieved through reactions at other positions of the quinoline ring. For example, various functional groups can be introduced at the C-2 and C-4 positions to enhance biological activity. mdpi.com

| Reaction Type | Reagents | Functionalization | Reference |

| N-Alkylation | Ethyl chloroacetate | Introduction of ester group at N1/N3 | nih.gov |

| Annulation | N-pyridyl ureas | Introduction of substituted pyridyl group at N3 | nih.gov |

| Electrophilic Cyclization | ICl, I2, Br2, PhSeBr | Halogenation at C3 | nih.gov |

| N-Methylation | Methyl iodide, tetramethylguanidine | Methylation at N1 | mdpi.com |

| Oxidation | Pyridinium chlorochromate (PCC), Manganese dioxide | Oxidation of primary alcohols to aldehydes | nih.gov |

| Oxidation | Jones reagent | Oxidation of primary alcohols to carboxylic acids | nih.gov |

Reaction Condition Optimization and Yield Enhancement in Dione Synthesis

Optimizing reaction conditions is crucial for improving the efficiency and yield of quinoline/quinazoline-2,4(1H,3H)-dione synthesis.

In the DMAP-catalyzed synthesis of quinazoline-2,4-diones from 2-aminobenzamides, the choice of solvent and the absence or presence of a base can significantly impact the yield. acs.org For example, running the reaction in CH2Cl2 without an additional base was found to be optimal for certain substrates. acs.org

For the Camps cyclization, the type of base used can control the regioselectivity of the reaction. mdpi.com A stronger base like NaOH can favor the formation of quinolin-4-one derivatives. mdpi.com

The use of microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields. iipseries.orgnih.gov For instance, in the three-component reaction of anilines, barbituric acids, and aldehydes, microwave heating shortened the reaction time from 12 hours to 30 seconds with generally higher yields. nih.gov

The development of environmentally friendly synthesis methods is also a key consideration. mdpi.com This includes the use of greener solvents and catalysts to minimize the environmental impact of the synthetic process. ijbpas.com

Green Chemistry Approaches (e.g., Deep Eutectic Solvents, Microwave-Assisted Synthesis)

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives. Methodologies such as microwave-assisted synthesis and the use of deep eutectic solvents are at the forefront of this shift, offering significant advantages over conventional techniques.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically reducing reaction times from hours to minutes, while often improving product yields. researchgate.net This technique utilizes the ability of polar molecules to convert electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. In the context of quinoline synthesis, microwave assistance has been successfully applied to various cyclization reactions. researchgate.netmdpi.com

For instance, the Friedländer annulation, a classic method for quinoline synthesis, has been adapted using microwave irradiation in conjunction with solid acid catalysts like Nafion NR50. mdpi.com This approach provides an environmentally friendly route to quinolines by utilizing a reusable catalyst. mdpi.com While direct reports on the microwave-assisted synthesis of 5-Fluoroquinoline-2,4(1H,3H)-dione are scarce, the technology's proven success in related syntheses suggests its high potential. The high temperatures typically required for the thermal cyclization step in classical methods like the Conrad-Limpach synthesis could potentially be achieved more efficiently and rapidly using microwave heating. wikipedia.orgnih.gov

| Reaction Type | Reactants | Conditions | Yield | Reference |

| Dihydropyridopyrimidine Synthesis | Formyl-quinoline, aminopyrimidine, cyclic diketone | DMF, 125-135 °C, 8-20 min | Not specified | acs.org |

| Dihydroquinoline Synthesis | Anilines, alkyl vinyl ketones | Indium(III) chloride/silica (B1680970) gel, solvent-free | 92-98% | researchgate.net |

| Friedländer Synthesis | 2-Aminoaryl ketones, α-methylene carbonyls | Nafion NR50, Ethanol | Not specified | mdpi.com |

Deep Eutectic Solvents (DES)

Deep eutectic solvents (DESs) represent a novel class of green solvents, typically formed by mixing a hydrogen bond acceptor (like choline (B1196258) chloride) with a hydrogen bond donor (such as urea, glycerol, or carboxylic acids). daneshyari.comencyclopedia.pub They are gaining attention due to their low cost, biodegradability, low toxicity, and simple preparation. researchgate.net

In synthetic chemistry, DESs can act as both the solvent and the catalyst, facilitating reactions under mild conditions. daneshyari.com Several studies have demonstrated the successful synthesis of quinoline derivatives using DES. For example, a deep eutectic solvent composed of choline chloride and tin(II) chloride has been used as an efficient and recyclable medium for the one-pot, three-component synthesis of various quinolines. daneshyari.com Similarly, a mixture of choline chloride and zinc chloride has been employed for the cyclization coupling of 2-aminoacetophenone (B1585202) and aromatic alkynes to produce 2,4-disubstituted quinolines without the need for an additional catalyst. sioc-journal.cn

The application of DES to the synthesis of this compound could involve the reaction of 4-fluoroaniline (B128567) with a malonic acid derivative. The unique solvent properties of DES could potentially stabilize intermediates and transition states, promoting the required cyclization under greener conditions compared to traditional high-boiling point organic solvents.

| DES Composition (Molar Ratio) | Reaction | Temperature | Outcome | Reference |

| Choline chloride/tin(II) chloride (1:2) | Aniline + Aldehydes | 60 °C | High yields (54-97%), recyclable catalyst | daneshyari.com |

| Choline chloride/zinc chloride (1:2) | 2-Aminoacetophenone + Aromatic alkyne | 80 °C | High yields (up to 98%) | sioc-journal.cn |

| Choline chloride/Urea | Condensation of thioureas, chloroacetyl chloride, aldehydes | Not specified | High yields (up to 94%) | encyclopedia.pub |

Catalytic Systems in Dione Formation

The formation of the quinoline-2,4-dione ring system often relies on cyclization reactions that can be significantly enhanced by catalysts. The development of modern catalytic systems is driven by the need for milder reaction conditions, higher selectivity, and improved atom economy, moving away from the harsh reagents and high temperatures characteristic of classical methods like the Conrad-Limpach synthesis. researchgate.netnih.gov

A variety of metal-based catalytic systems have been explored for the synthesis of the quinoline core. organic-chemistry.org These include catalysts based on cobalt, manganese, nickel, and copper, which are attractive due to their lower cost and toxicity compared to precious metals. organic-chemistry.org For example, cobalt(II) acetate (B1210297) has been shown to efficiently catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones to furnish quinolines under mild, one-pot conditions. organic-chemistry.org Similarly, palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines provides a direct route to quinoline derivatives without the need for harsh acidic or basic additives. mdpi.com

Metal-free catalysis is another important avenue. Molecular iodine, for instance, has been used as a low-cost and eco-friendly catalyst for the one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines, demonstrating the potential of organocatalysis in forming related quinoline structures. rsc.org The application of such catalytic systems to the synthesis of this compound from precursors like 4-fluoroaniline and dialkyl malonates could offer a more sustainable and efficient alternative to traditional thermal condensation methods.

| Catalyst | Reactants | Reaction Type | Key Features | Reference |

| Cobalt(II) acetate | 2-Aminoaryl alcohols + Ketones | Dehydrogenative Cyclization | One-pot, mild conditions, environmentally benign | organic-chemistry.org |

| Molecular Iodine (I₂) | Aryl amines + Acetylenedicarboxylates | Pseudo three-component reaction | Metal-free, low cost, high regioselectivity | rsc.org |

| Palladium (Pd) | Aryl allyl alcohol + Aniline | Oxidative Cyclization | Redox-neutral, no acid/base additives required | mdpi.com |

| Nafion NR50 (Solid Acid) | 2-Aminoaryl ketones + α-Methylene carbonyls | Friedländer Annulation | Reusable, microwave-assisted, green conditions | mdpi.com |

Mechanistic Investigations of Biological Activities of Dione Compounds

DNA Gyrase and DNA Topoisomerase Inhibition Mechanisms

Quinolone and fluoroquinolone derivatives are well-established antibacterial agents that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for managing DNA topology during replication, transcription, and repair, making them excellent targets for antibiotics. nih.gov The inhibitory action stems from the stabilization of a transient DNA-enzyme complex, leading to lethal double-strand breaks in the bacterial chromosome. nih.govyoutube.com

Molecular Basis of Enzyme-DNA-Dione Ternary Complex Formation

The primary mechanism of action for fluoroquinolones involves the formation of a stable ternary complex consisting of the drug, the target enzyme (DNA gyrase or topoisomerase IV), and the bacterial DNA. nih.govnih.gov Quinolones bind reversibly to this complex at the interface between the protein and the DNA. nih.gov This binding site is located near the active site tyrosine residue that forms a transient covalent bond with the DNA during the strand-passage reaction. nih.gov

A key feature of this interaction is the role of a non-catalytic magnesium ion (Mg²⁺), which is coordinated with water molecules. nih.gov This water-metal ion bridge facilitates hydrogen bonding between the quinolone molecule and specific amino acid residues within the enzyme, such as serine and aspartic acid (e.g., Ser83 and Asp87 in E. coli GyrA). nih.gov The dione (B5365651) moiety, as seen in related quinazoline-2,4-dione structures, contributes to the binding affinity and stabilization of this ternary complex, which effectively stalls the enzyme's function of re-ligating the cleaved DNA strands. nih.gov This action traps the enzyme in its cleavage-competent state, leading to an accumulation of double-strand DNA breaks that trigger cell death. nih.govacs.org While quinolones can bind to the enzyme alone, the presence of DNA significantly enhances the amount and specificity of this binding. nih.gov

Differential Inhibition of Bacterial versus Eukaryotic Topoisomerases

A critical characteristic of fluoroquinolones is their selective toxicity toward bacterial cells over eukaryotic cells. This selectivity arises from structural differences between bacterial type II topoisomerases (gyrase and topoisomerase IV) and their human counterparts (topoisomerase I and topoisomerase II). nih.gov Fluoroquinolones exhibit a much higher affinity for the bacterial enzymes. nih.govnih.gov

Conversely, other related heterocyclic dione compounds, such as certain indoloquinolinedione derivatives, have been shown to inhibit eukaryotic topoisomerases. nih.gov For instance, the indolo[3,2-c]quinoline-1,4-dione series can stimulate the formation of cleavable complexes with both human Topoisomerase I and II, although often with a preference for Topoisomerase I. nih.gov This demonstrates that the specific heterocyclic scaffold fused to the dione ring system dictates the ultimate biological target, allowing for the development of compounds that are either selective antibacterial agents or potential anticancer drugs targeting human topoisomerases.

Strategies for Overcoming Target-Mediated Resistance Mechanisms

The clinical utility of fluoroquinolones has been challenged by the emergence of bacterial resistance. nih.gov The most common form of resistance is target-mediated, arising from specific mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). nih.govacs.org These mutations often occur in the very residues that anchor the water-metal ion bridge essential for drug binding, thereby reducing the inhibitor's affinity for the ternary complex. nih.govacs.org High-level resistance typically involves the accumulation of mutations in both target enzymes. nih.gov

Another significant resistance mechanism involves decreased drug concentration within the bacterial cell, either through reduced influx via porin channels or, more commonly, through active efflux by multidrug resistance pumps. nih.govnih.gov Strategies to overcome these resistance mechanisms include the development of new generations of fluoroquinolones and related dione-containing compounds. These newer agents are designed to have improved potency, dual-targeting capabilities against both gyrase and topoisomerase IV, or chemical features that make them poorer substrates for efflux pumps. nih.gov For example, modifications to the quinazolinedione scaffold are explored to enhance activity against resistant strains. acs.org

Poly(ADP-ribose) Polymerase (PARP) Inhibition by Dione Derivatives

Shifting from antibacterial targets, various dione derivatives have been identified as potent inhibitors of Poly(ADP-ribose) Polymerases (PARPs), a family of enzymes crucial for DNA repair signaling in human cells. nih.govresearchgate.net PARP inhibitors are a major focus in oncology, as blocking these enzymes can be selectively lethal to cancer cells that have pre-existing defects in other DNA repair pathways, a concept known as synthetic lethality. nih.gov

Selective Inhibition of PARP-1 and PARP-2

The PARP family consists of 17 members, with PARP-1 and PARP-2 being the most closely related and well-studied isoforms involved in DNA damage repair. nih.govnih.govnih.gov While many PARP inhibitors target both PARP-1 and PARP-2, there is growing interest in developing isoform-selective inhibitors to potentially refine therapeutic windows and mitigate toxicities arising from off-target inhibition. nih.govnih.gov

Research into quinazolinone and isoquinolinone dione derivatives has led to the discovery of compounds with distinct selectivity profiles. nih.govnih.gov For example, studies have shown that certain quinazolinone derivatives exhibit relative selectivity for PARP-1, whereas some quinoxaline (B1680401) derivatives show superior selectivity for PARP-2. nih.gov In contrast, some quinazolidinone derivatives were found to be non-selective between PARP-1 and PARP-2. nih.gov Structural biology studies, including X-ray crystallography, have revealed that distinct interactions with amino acid residues in the active sites of PARP-1 and PARP-2 underpin this selectivity, providing a framework for the rational design of isoform-specific inhibitors. nih.govnih.gov

Table 1: Inhibition of PARP-1 and PARP-2 by Dione Derivatives Note: The following table is a representative example based on data for related dione classes, as specific data for 5-Fluoroquinoline-2,4(1H,3H)-dione is not publicly available.

| Compound Class | Selectivity Profile | Reference |

|---|---|---|

| Quinazolinone Derivatives | Relatively high selectivity for PARP-1 | nih.gov |

| Quinoxaline Derivatives | Superior selectivity for PARP-2 | nih.gov |

| Quinazolidinone Derivatives | Non-selective for PARP-1/2 | nih.gov |

| 5-Benzoyloxyisoquinolin-1(2H)-one | Highly selective for PARP-2 (Selectivity Index >60) | nih.gov |

Competitive Binding Mechanisms within the NAD+ Site

PARP enzymes utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) as a substrate to synthesize poly(ADP-ribose) chains on target proteins. rsc.orgnih.gov The vast majority of PARP inhibitors currently in development, including dione derivatives, function as NAD⁺ mimics. researchgate.net They are designed to be competitive inhibitors that occupy the nicotinamide binding pocket within the catalytic domain of the PARP enzyme. researchgate.netresearchgate.net

By binding to this site, the inhibitors prevent NAD⁺ from accessing the catalytic machinery, thereby blocking the synthesis of poly(ADP-ribose). nih.gov The dione core and associated chemical structures are designed to form key hydrogen bonds and hydrophobic interactions within this pocket, mimicking the interactions of the nicotinamide moiety of NAD⁺. researchgate.net The potency and selectivity of these inhibitors are determined by how well they exploit the specific structural features of the NAD⁺ binding sites across different PARP family members. nih.govresearchgate.net

Other Enzyme and Receptor Interaction Mechanisms of Dione Compounds

The unique structural features of the quinoline (B57606) dione scaffold, particularly the presence of a fluorine atom at the C5 position, contribute to its diverse biological interactions. These interactions are central to its potential therapeutic applications, ranging from metabolic disorders to cancer and inflammatory diseases.

Phosphodiesterase (PDE) Inhibition

Recent research has highlighted the potential of quinoline derivatives as inhibitors of phosphodiesterases (PDEs), a family of enzymes crucial for regulating intracellular signaling pathways. Specifically, certain 4-hydroxy-2-quinolone-3-carboxamides have been identified as potent inhibitors of PDE4. These compounds are believed to exert their inhibitory effect by chelating the two metal ions present in the active site of the PDE4 enzyme. This interaction effectively blocks the enzyme's function, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn modulates various cellular processes, including inflammation.

α-Amylase and α-Glucosidase Inhibitory Mechanisms

In the context of metabolic diseases such as type 2 diabetes, the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key therapeutic strategy. Novel derivatives of 4-hydroxy-2-quinolone have demonstrated significant inhibitory activity against these enzymes. For instance, a series of 4-hydroxy-2-quinolone-3-carboxamide derivatives showed promising results as dual inhibitors. The mechanism of action is thought to involve the interaction of the quinolone scaffold with the active sites of these enzymes, thereby preventing the breakdown of complex carbohydrates into simpler sugars and reducing postprandial hyperglycemia.

Tyrosine Kinase Enzyme Inhibition (e.g., VEGFR-2, CDK5)

The quinoline core is a prominent scaffold in the design of tyrosine kinase inhibitors, which are pivotal in cancer therapy. Derivatives of 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide have been synthesized and evaluated for their inhibitory activity against key tyrosine kinases like VEGFR-2 and CDK5. The presence of the fluorine atom at the C5 position is often associated with enhanced biological activity. These compounds typically function by competing with ATP for binding to the kinase domain of the receptor, thereby blocking the downstream signaling pathways that are essential for tumor growth, angiogenesis, and cell cycle progression.

Mechanistic Modulation of Inflammatory and Immunomodulatory Pathways

The anti-inflammatory and immunomodulatory properties of quinoline derivatives are well-documented. Certain novel 2-(quinoline-4-yloxy)acetamide derivatives have been shown to exhibit significant anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6. The underlying mechanism is believed to involve the inhibition of key signaling pathways like NF-κB, which plays a central role in the inflammatory response. By modulating these pathways, these compounds can effectively reduce inflammation and modulate the immune response.

Anti-Biofilm Mechanisms of Dione Derivatives

Bacterial biofilms pose a significant challenge in the treatment of infectious diseases due to their inherent resistance to antibiotics. Quinolone derivatives have emerged as promising anti-biofilm agents. For example, 2-heptyl-4-quinolone, a precursor in the biosynthesis of the Pseudomonas quinolone signal, has been shown to possess anti-biofilm activity. The mechanism is thought to involve the intercalation of the planar quinolone ring system into the bacterial DNA, leading to the inhibition of DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication and repair. This action disrupts bacterial cell division and ultimately prevents the formation of biofilms.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituents on the Quinoline (B57606)/Quinazoline-2,4(1H,3H)-dione Core and its Derivatives

The core structure of quinoline- and quinazoline-2,4(1H,3H)-dione offers multiple positions for substitution, allowing for the fine-tuning of their pharmacological properties. The nature and position of these substituents can significantly influence the compound's potency, selectivity, and pharmacokinetic profile.

Role of Fluorine Position and Substitution in Mechanistic Activity

Studies on quinoline-2,4(1H,3H)-dione analogs have shown that substitutions at the C5-position can modulate their activity. For example, C5-substituted quinoline-2,4(1H,3H)-diones have been shown to act as agonists for the cannabinoid type 2 receptor (CB2R), while substitutions at other positions, such as C6 or C7, can lead to antagonistic activity. nih.gov This highlights the sensitivity of the biological activity to the substitution pattern on the quinoline ring.

Influence of Heterocyclic Ring Substitutions and Modifications on Target Engagement

The incorporation of various heterocyclic rings onto the quinoline- or quinazoline-2,4(1H,3H)-dione scaffold is a common strategy to enhance biological activity and explore new interactions with target proteins. These heterocyclic moieties can introduce additional hydrogen bond donors and acceptors, hydrophobic regions, and steric bulk, all of which can influence target engagement.

A number of studies have demonstrated the effectiveness of this approach. For example, the introduction of a 1,2,4-oxadiazole (B8745197) ring linked to a quinoline core has resulted in compounds with significant fungicidal activity. nih.gov Similarly, quinazoline-2,4(1H,3H)-dione derivatives bearing a 1,2,4-triazole (B32235) Schiff-base unit have shown excellent antibacterial activity. nih.gov The specific nature of the heterocyclic ring and its point of attachment are crucial for activity.

The following table summarizes the impact of different heterocyclic substitutions on the biological activity of quinoline/quinazoline-2,4(1H,3H)-dione derivatives based on available research.

| Core Scaffold | Heterocyclic Substituent | Position of Substitution | Observed Biological Activity | Reference |

| Quinoline | 1,2,4-Oxadiazole | - | Fungicidal | nih.gov |

| Quinazoline-2,4(1H,3H)-dione | 1,2,4-Triazole Schiff-base | - | Antibacterial | nih.gov |

| Quinazoline-2,4(1H,3H)-dione | 3-Amino pyrrolidine | - | PARP-1/2 inhibition | researchgate.net |

Effects of Alkyl, Aryl, and Ether Linkers on Molecular Interactions

The introduction of alkyl, aryl, and ether linkers between the quinoline-2,4(1H,3H)-dione core and other chemical moieties is a key strategy in drug design. These linkers can provide conformational flexibility, alter polarity, and establish specific interactions with the target protein.

The length and nature of an alkyl linker can significantly impact activity. For instance, in a series of quinoline and chalcone (B49325) hybrids linked by an aminoalkyl sulfonamide, a longer alkyl linker (n=3) resulted in better antimalarial activity compared to a shorter linker (n=2). researchgate.net

Aryl groups, when attached to the core scaffold, can engage in various non-covalent interactions such as π-π stacking and hydrophobic interactions, which can enhance binding affinity. The substitution pattern on the aryl ring itself can further fine-tune these interactions.

Ether linkers, which introduce an oxygen atom, can act as hydrogen bond acceptors and alter the molecule's solubility and pharmacokinetic properties. A study on hybrids of 1,4-quinone with quinoline derivatives connected through an oxygen atom demonstrated that these compounds exhibit significant cytotoxic activity against various cancer cell lines. mdpi.com The nature of the substituents on both the quinoline and the 1,4-quinone moieties influenced the level of activity. mdpi.com

Pharmacophore Modeling and Ligand-Based Design for Dione (B5365651) Scaffolds

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. researchgate.net This model can then be used to screen large databases of compounds to identify new potential drug candidates. researchgate.net

These studies suggest that a pharmacophore model for 5-fluoroquinoline-2,4(1H,3H)-dione and its analogs would likely include:

Hydrogen bond acceptors: The carbonyl groups of the dione ring are prime candidates for forming hydrogen bonds with the target protein.

Aromatic/hydrophobic regions: The quinoline ring system provides a large hydrophobic surface that can engage in van der Waals and π-π stacking interactions.

Hydrogen bond donor: The N-H group in the dione ring can act as a hydrogen bond donor.

Electron-withdrawing feature: The fluorine atom at the 5-position could be a key feature, influencing the electronic properties of the molecule.

Ligand-based drug design utilizes the knowledge of active compounds to design new molecules with improved properties. This approach often involves the synthesis of a series of analogs where different parts of the molecule are systematically modified to probe the SAR. The insights gained from these studies can then be used to build and refine pharmacophore models.

Design Strategies for Enhanced Cellular Accumulation and Efflux Pump Evasion

One of the major challenges in the development of effective antimicrobial and anticancer agents is ensuring that the drug can reach its intracellular target in sufficient concentrations. Many cells, particularly bacteria and cancer cells, possess efflux pumps that can actively transport drugs out of the cell, leading to drug resistance. Therefore, designing molecules that can either evade or inhibit these efflux pumps is a critical strategy.

Dimerization and Hybrid Molecule Approaches for Improved Cellular Penetration

A promising approach to enhance cellular accumulation and overcome efflux-mediated resistance is the design of dimeric and hybrid molecules.

Dimerization involves linking two monomeric drug molecules together. This strategy can lead to several advantages:

Increased local concentration: A dimeric molecule effectively delivers two drug molecules to the target site.

Altered physicochemical properties: Dimerization can change the size, shape, and lipophilicity of the molecule, which may reduce its recognition by efflux pumps.

Bivalent binding: A dimer may be able to bind to two sites on the target protein simultaneously, leading to a significant increase in binding affinity.

Hybrid molecules , also known as conjugates, are created by combining two or more different pharmacophores into a single molecule. researchgate.net This approach can result in compounds with multiple mechanisms of action or improved pharmacokinetic properties. researchgate.net For example, a hybrid molecule could combine a quinoline-2,4(1H,3H)-dione moiety with a known efflux pump inhibitor.

An example of a hybrid molecule approach is the synthesis of trifluoromethylated quinolone-hydantoin hybrids, which have been evaluated for their antibacterial activity. researchgate.net The combination of the quinolone and hydantoin (B18101) scaffolds aims to create a new chemical entity with enhanced biological properties. researchgate.net

These design strategies, focused on understanding and manipulating the structural features of the this compound scaffold, are crucial for the development of novel and effective therapeutic agents.

Computational and Theoretical Chemistry Approaches in Dione Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Fluoroquinoline-2,4(1H,3H)-dione, which shares structural similarities with fluoroquinolone antibiotics, a primary target for docking studies is bacterial DNA gyrase. nih.govresearchgate.netnih.gov These studies are crucial for understanding the inhibitory action of such compounds.

The core principle of molecular docking involves placing the ligand (this compound) into the binding site of the target protein (e.g., DNA gyrase) in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. This process allows for the identification of the most likely binding mode and the key interactions that stabilize the ligand-protein complex.

For instance, studies on structurally related quinazoline-2,4(1H,3H)-dione derivatives have shown their potential as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. nih.gov These findings suggest that this compound could adopt a similar binding mechanism, interacting with the enzyme-DNA complex to inhibit DNA replication.

Analysis of Binding Pockets and Key Interacting Residues

The analysis of the binding pocket reveals the specific amino acid residues that are crucial for the interaction with the ligand. For fluoroquinolone analogues, the binding site within DNA gyrase is well-characterized. The C3-C4 keto-acid moiety of quinolones is known to participate in a water/metal-ion bridge with amino acids in the GyrA subunit. researchgate.net

Based on studies of similar compounds, the key interacting residues for this compound within the DNA gyrase binding pocket would likely involve:

Hydrogen Bonding: The carbonyl groups and the N-H group of the dione (B5365651) ring are potential hydrogen bond donors and acceptors, forming interactions with polar residues in the binding site.

Hydrophobic Interactions: The quinoline (B57606) ring system can engage in hydrophobic interactions with nonpolar residues.

Pi-Stacking: The aromatic nature of the quinoline core allows for potential π-π stacking interactions with aromatic amino acid residues such as tyrosine or phenylalanine.

Metal Ion Coordination: The keto-acid functionality could chelate with a magnesium ion, which is often present in the active site and crucial for enzymatic activity.

Docking studies on other quinazoline (B50416) derivatives have also highlighted interactions with specific residues in different targets. For example, in the context of soluble Epoxide Hydrolase (sEH), docking poses have revealed key contacts with specific amino acid residues within the active site. arxiv.org

Conformational Analysis of Dione Ligands

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For a molecule like this compound, understanding its conformational preferences is essential as the bioactive conformation (the shape the molecule adopts when it binds to its target) may not be its lowest energy state in solution. drugdesign.org

The process involves exploring the potential energy surface of the molecule by systematically or randomly changing its rotatable bonds. drugdesign.org For the this compound scaffold, the primary degrees of freedom would be associated with any substituents attached to the quinoline ring system. The relative energies of different conformers are calculated, and the most stable conformations are identified. This analysis helps in understanding the flexibility of the molecule and which shapes are energetically accessible for binding to a target. libretexts.org

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure of molecules. nih.gov These calculations can provide valuable information about the reactivity, stability, and spectroscopic properties of this compound.

By solving approximations to the Schrödinger equation, DFT can be used to determine a variety of electronic properties, including:

Molecular Orbital Energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. tandfonline.com

Electron Density Distribution: This reveals the electron-rich and electron-poor regions of the molecule, which is important for predicting sites of electrophilic and nucleophilic attack.

Electrostatic Potential Maps: These maps visualize the charge distribution and are useful for understanding intermolecular interactions, such as hydrogen bonding.

Atomic Charges: Calculating the partial charges on each atom helps in understanding the polarity of bonds and the molecule as a whole. tandfonline.comunram.ac.id

Studies on related fluoroquinolone derivatives have utilized DFT to optimize molecular geometries and calculate various quantum chemical descriptors for use in QSAR models. tandfonline.comaip.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a series of quinolinedione derivatives, QSAR can be used to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for their biological effect.

The general workflow for a QSAR study involves:

Data Set Selection: A set of compounds with known biological activities (e.g., inhibitory concentrations) is selected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. unram.ac.idnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

QSAR studies on quinolone and fluoroquinolone derivatives have successfully identified key descriptors that influence their antibacterial activity. tandfonline.comaip.orgnih.gov These descriptors often relate to the electronic properties (e.g., atomic charges, HOMO-LUMO energies) and steric features of the molecules.

In Silico Pharmacokinetic Property Prediction (e.g., Cellular Permeability, ADMET without clinical outcomes)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. pharmaron.comdntb.gov.ua These predictions help to identify compounds with favorable pharmacokinetic profiles and to flag potential liabilities before significant resources are invested in their synthesis and testing. simulations-plus.com

For this compound, various computational models can be used to predict its ADMET properties. These models are typically built using large datasets of experimental data and employ machine learning or other statistical techniques.

| Property Category | Predicted Parameter | Significance |

| Absorption | Caco-2 permeability | Predicts intestinal absorption. |

| Human intestinal absorption (%) | Estimates the extent of absorption from the gut. | |

| Distribution | Plasma protein binding (%) | Affects the amount of free drug available to exert its effect. |

| Blood-brain barrier penetration | Indicates the likelihood of the compound reaching the central nervous system. | |

| Metabolism | Cytochrome P450 (CYP) inhibition | Predicts potential for drug-drug interactions. tandfonline.com |

| CYP substrate/non-substrate | Identifies the major enzymes responsible for metabolism. | |

| Excretion | Total clearance | Predicts the rate at which the drug is removed from the body. |

| Renal organic cation transporter | Indicates potential for renal excretion. | |

| Toxicity | AMES toxicity | Predicts mutagenic potential. |

| hERG inhibition | Assesses the risk of cardiac toxicity. |

This table is a representative example of ADMET properties that can be predicted in silico and does not represent actual data for this compound.

By evaluating these properties computationally, researchers can prioritize compounds with a higher probability of success in later stages of drug development.

Advanced Analytical and Spectroscopic Methodologies in Dione Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 5-Fluoroquinoline-2,4(1H,3H)-dione. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular skeleton, the chemical environment of each atom, and the connectivity between them. bas.bg

¹H NMR: In the proton NMR spectrum of this compound, distinct signals would be expected for the protons on the aromatic ring and the N-H protons of the dione (B5365651) system. The aromatic protons would appear as multiplets in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns dictated by coupling with the adjacent fluorine atom and other protons. The N-H protons would likely appear as broad singlets, the chemical shifts of which can be sensitive to solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides critical information about the carbon framework. nih.gov The two carbonyl carbons (C2 and C4) of the dione ring are particularly characteristic, appearing at the most downfield chemical shifts, generally in the range of δ 160-180 ppm. bas.bgnih.gov For similar 4-hydroxy-2-quinolone structures, characteristic signals for the C-4 and C-2 carbons of the quinolone ring have been observed around δ 174 ppm and δ 161 ppm, respectively. nih.gov The carbon atom bonded to the fluorine (C5) would exhibit a large one-bond coupling constant (¹JCF), resulting in a distinct doublet, a key signature for confirming the position of the fluorine substituent.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and finalizing the structural elucidation. bas.bg

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for quinolone and dione structures.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C2 (C=O) | 160 - 165 | Singlet or small doublet |

| C4 (C=O) | 170 - 175 | Singlet or small doublet |

| C4a | 138 - 142 | Doublet |

| C5 | 155 - 160 | Doublet (large ¹JCF) |

| C6 | 115 - 120 | Doublet |

| C7 | 125 - 130 | Singlet |

| C8 | 118 - 122 | Doublet |

| C8a | 120 - 125 | Singlet |

| C3 | 90 - 95 | Singlet |

Mass Spectrometry (MS) for Molecular Framework and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net For this compound, electrospray ionization (ESI) is a common soft ionization technique that would generate the protonated molecule [M+H]⁺. nih.gov

High-resolution mass spectrometry (HRMS) would provide the accurate mass of this ion, allowing for the determination of the molecular formula (C₉H₆FNO₂) with high confidence. nih.gov

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the precursor ion ([M+H]⁺) and its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. researchgate.net For quinolone structures, characteristic fragmentation pathways include the loss of small neutral molecules. nih.gov Expected fragmentation patterns for this compound would include:

Loss of Water ([M+H - H₂O]⁺): A common fragmentation for compounds with carbonyl and N-H groups.

Loss of Carbon Monoxide ([M+H - CO]⁺): Resulting from the cleavage of one of the carbonyl groups in the dione ring. nih.govresearchgate.net

Sequential Loss ([M+H - H₂O - CO]⁺): A combination of the above losses is also frequently observed. nih.gov

Loss of HF: Cleavage involving the fluorine substituent can also occur. researchgate.net

The analysis of these fragmentation pathways helps to confirm the presence of the dione ring and the fluorine substituent on the quinoline (B57606) core. nih.govwaters.com

Table 2: Predicted ESI-MS Fragmentation for this compound Molecular Weight of C₉H₆FNO₂ = 179.15 g/mol

| Ion | m/z (mass/charge) | Description |

| [M+H]⁺ | 180.04 | Protonated molecular ion |

| [M+H - H₂O]⁺ | 162.03 | Loss of a water molecule |

| [M+H - CO]⁺ | 152.05 | Loss of carbon monoxide |

| [M+H - H₂O - CO]⁺ | 134.04 | Sequential loss of water and carbon monoxide |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. chemistryjournal.in The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. tubitak.gov.tr

Key characteristic absorptions would include:

N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹, characteristic of the N-H groups within the dione ring. The broadness is due to hydrogen bonding in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. libretexts.org

C=O Stretching: Strong, sharp absorption bands are expected for the two carbonyl groups. These are among the most intense peaks in the spectrum and typically appear in the 1650-1750 cm⁻¹ region. libretexts.org The exact position can distinguish between the amide and ketone carbonyls. For instance, a related pyridazinone C=O stretch was observed at 1647 cm⁻¹. nih.gov

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to absorptions in the 1450-1600 cm⁻¹ range. libretexts.org

C-F Stretching: A strong absorption band in the 1000-1250 cm⁻¹ region, indicative of the carbon-fluorine bond.

The collective IR spectrum provides a molecular fingerprint, confirming the presence of the key dione and fluoro-substituted aromatic functionalities. chemistryjournal.inresearchgate.net

Table 3: Predicted IR Absorption Bands for this compound This table is generated based on typical IR frequencies for the functional groups present.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3200 - 3400 | Medium-Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| C=O (Amide & Ketone) | Stretch | 1650 - 1750 | Strong, Sharp |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Strong |

| C-N | Stretch | 1200 - 1350 | Medium |

| C-F | Stretch | 1000 - 1250 | Strong |

X-ray Crystallography for Solid-State Structure and Protein-Ligand Co-crystal Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid crystalline state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecule's absolute stereochemistry and conformation.

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the quinoline ring system and the precise orientation of the carbonyl groups and the fluorine atom. It would also detail the intermolecular interactions, such as hydrogen bonding between the N-H and C=O groups of adjacent molecules, which govern the crystal packing.

Furthermore, in medicinal chemistry research, co-crystallization of the compound with its biological target (e.g., an enzyme or receptor) is a critical step. While specific data for this compound is not available, studies on related spiroquinoline-dione derivatives demonstrate the utility of this method. nih.gov X-ray analysis of such a protein-ligand complex would elucidate the specific binding interactions—hydrogen bonds, hydrophobic interactions, and electrostatic contacts—that are responsible for the compound's biological activity. This information is invaluable for structure-based drug design and the optimization of lead compounds. nih.gov

Chromatographic Techniques for Compound Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized compounds like this compound. chemistryjournal.in

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for determining the purity of the final compound. researchgate.net A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be employed. The compound's purity is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram, with detection commonly performed using a UV detector set at a wavelength where the chromophore absorbs strongly.

Column Chromatography: For the purification of the compound after synthesis, silica (B1680970) gel column chromatography is a standard method. nih.gov The crude product is loaded onto a silica gel column, and a solvent system (eluent) of appropriate polarity is used to separate the desired compound from starting materials, by-products, and other impurities based on their differential adsorption to the stationary phase.

These chromatographic methods are crucial for ensuring that the compound used in further spectroscopic analysis and biological testing is of a high and known purity. chemistryjournal.in

Q & A

Q. What are the established synthetic methods for 5-Fluoroquinoline-2,4(1H,3H)-dione and its derivatives?

The synthesis of quinoline-2,4-dione derivatives often employs the Skraup reaction, which involves cyclization of substituted anilines with glycerol and sulfuric acid under controlled heating . For fluorinated analogs like this compound, selective fluorination at the C5 position can be achieved via electrophilic substitution using fluorine gas or fluorinating agents like Selectfluor™. Post-synthetic modifications, such as introducing thiophene or aryl groups at the C3 position, are performed via nucleophilic acyl substitution or coupling reactions (e.g., Suzuki-Miyaura) . Purification typically involves column chromatography or recrystallization from ethanol or DMSO .

Q. How is the purity and structural integrity of this compound confirmed in laboratory settings?

Structural validation relies on ¹H/¹³C NMR to confirm proton environments and carbon frameworks, with characteristic shifts for the dione moiety (δ ~10-12 ppm for NH protons) . High-resolution mass spectrometry (HRMS) verifies molecular weight accuracy (±5 ppm). For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, as demonstrated for 5-fluoro-3-(thiophene-2-carbonyl)pyrimidine-2,4-dione, where intermolecular hydrogen bonding stabilizes the lattice . Purity is assessed via HPLC (≥95% area under the curve) and melting point consistency .

Advanced Research Questions

Q. What computational approaches are used to predict the bioactivity of quinoline-2,4-dione derivatives?

3D-QSAR (Quantitative Structure-Activity Relationship) models, such as Comparative Molecular Field Analysis (CoMFA), correlate substituent electronic/steric properties with biological activity. For example, C5-alkyl or halogen substitutions on quinoline-2,4-diones enhance cannabinoid receptor CB2 binding affinity, while C6/C7 groups reduce it . Molecular docking simulations (e.g., AutoDock Vina) predict binding modes by analyzing hydrogen bonds and hydrophobic interactions with receptor pockets. These models guide rational design, such as optimizing substituent size at C8 for improved CB2 agonist efficacy .

Q. How can researchers resolve contradictions in biological activity data among structurally similar quinoline-2,4-dione analogs?

Discrepancies often arise from substituent positional isomerism (e.g., C5 vs. C6 fluorination) or solubility differences . To address this:

- Perform competitive binding assays (e.g., radioligand displacement) under standardized conditions (pH 7.4, 1% DMSO) .

- Use surface plasmon resonance (SPR) to measure real-time binding kinetics and distinguish agonists (fast on/off rates) from antagonists (slow dissociation) .

- Analyze solubility-limited bioavailability via shake-flask methods or HPLC logP measurements, as poor solubility (e.g., >100 µM in PBS) can mask in vitro activity .

Q. What are the implications of substituent position (C5 vs. C6) on cannabinoid receptor selectivity?

C5-substituted derivatives (e.g., 5-fluoro or 5-methyl) act as CB2 agonists (EC₅₀ ~50 nM), while C6/C7 analogs function as CB2 antagonists due to steric hindrance in the receptor’s orthosteric site . This positional sensitivity is critical for targeting neuroinflammatory pathways without CB1-mediated psychoactivity. For example, oral administration of a C5-ethyl derivative (21) reduced clinical symptoms in a multiple sclerosis model by 60% via CB2 activation .

Q. What strategies optimize the solubility and bioavailability of 5-Fluoroquinoline-2,4-dione derivatives for in vivo studies?

- Prodrug design : Esterification of the dione NH groups (e.g., 1-(3-methylbutanoyl) derivatives) improves lipophilicity (logP reduction by ~1.5 units) and plasma stability .

- Cocrystallization : Coformers like succinic acid enhance aqueous solubility (e.g., from 10 mM to 50 mM in PBS) .

- Nanoformulation : Encapsulation in PEGylated liposomes increases circulation half-life by 3-fold in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.